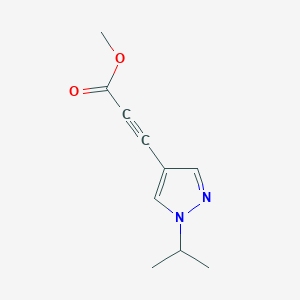

Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate

Description

Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 3-(1-propan-2-ylpyrazol-4-yl)prop-2-ynoate |

InChI |

InChI=1S/C10H12N2O2/c1-8(2)12-7-9(6-11-12)4-5-10(13)14-3/h6-8H,1-3H3 |

InChI Key |

GYXVNLJPSHHQKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C=N1)C#CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate typically involves the reaction of 1-isopropyl-1H-pyrazole with propiolic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{1-isopropyl-1H-pyrazole} + \text{propiolic acid} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate has potential applications as a lead compound in drug discovery efforts targeting inflammatory diseases and cancer. Compounds containing pyrazole rings have been reported to exhibit various pharmacological properties, including:

- Anti-inflammatory Activity : Pyrazole derivatives are often studied for their ability to inhibit inflammatory pathways.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.

Structure–Activity Relationship Studies

The structure–activity relationship (SAR) of pyrazole derivatives is an area of active research. Understanding how structural modifications influence biological activity can lead to the development of more effective therapeutic agents. This compound can serve as a valuable model for SAR studies due to its unique structural features.

Several studies have highlighted the biological activities associated with pyrazole derivatives:

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of pyrazole derivatives found that compounds with similar structural features to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that further exploration of this compound could yield insights into its therapeutic potential against inflammatory diseases.

Case Study 2: Antitumor Activity

Research focusing on the antitumor effects of pyrazole derivatives demonstrated that certain analogs were effective in inhibiting tumor growth in animal models. Given the structural similarities, this compound may also possess similar anticancer properties worth investigating.

Mechanism of Action

The mechanism of action of Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate

- Methyl 3-(1-isopropyl-1H-pyrazol-5-yl)propiolate

- Methyl 3-(1-isopropyl-1H-pyrazol-3-yl)propiolate

Uniqueness

Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 206.24 g/mol. The compound features a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms, along with an ester and a propiolate moiety that contribute to its chemical reactivity and potential pharmacological applications.

Biological Activity Overview

The biological activities of compounds containing pyrazole rings have been extensively studied, revealing a variety of pharmacological properties including:

- Anti-inflammatory : Pyrazole derivatives are known to exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

- Analgesic : Some studies suggest that these compounds may possess pain-relieving properties.

- Antitumor : There is evidence indicating that pyrazole derivatives can inhibit tumor growth, offering promise in cancer therapy .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory mediators | |

| Analgesic | Pain relief through modulation of pain pathways | |

| Antitumor | Inhibition of tumor cell proliferation |

Case Study 1: Anti-inflammatory Activity

A study exploring the anti-inflammatory properties of pyrazole derivatives found that certain compounds significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound was suggested as a lead compound due to its structural similarities to known anti-inflammatory agents .

Case Study 2: Antitumor Potential

Research on pyrazole derivatives indicated their potential in cancer therapy. In vitro assays demonstrated that this compound could inhibit the growth of various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest. This aligns with findings from similar pyrazole compounds that showed efficacy against breast and colon cancer cells .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate, and how can reaction conditions be optimized?

- Methodological Answer: A typical synthesis involves coupling reactions between pyrazole derivatives and propiolate esters under reflux conditions. For example, xylene reflux with chloranil (1.4 mmol) for 25–30 hours, followed by alkaline workup and recrystallization from methanol, can yield high-purity products . Optimization may include adjusting stoichiometry, solvent polarity, or catalyst choice to improve yields.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions on the pyrazole ring. High-Performance Liquid Chromatography (HPLC) with a C18 column and gradient elution ensures purity assessment, while mass spectrometry (MS) validates molecular weight. Cross-referencing with X-ray crystallography (e.g., SHELX refinement) resolves ambiguities in structural assignments .

Q. What safety protocols are recommended for handling this compound during synthesis?

- Methodological Answer: Prevent environmental contamination by avoiding drain entry and using inert absorbents (e.g., sodium sulfate) for spills. Work under fume hoods to minimize inhalation risks. Dispose of waste via licensed chemical disposal services, adhering to local regulations .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be systematically resolved?

- Methodological Answer: Discrepancies between NMR-derived conformations and X-ray structures may arise from dynamic motion in solution. Employ temperature-dependent NMR studies to probe conformational flexibility. Validate using SHELXL refinement against high-resolution crystallographic data to reconcile differences .

Q. What computational strategies predict the electronic and reactive properties of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict reactivity sites. Molecular docking studies assess interactions with biological targets, while Molecular Dynamics (MD) simulations evaluate stability in solvent environments. Cross-validate with experimental UV-Vis and IR spectra .

Q. How can researchers assess the compound’s stability under varying storage and reaction conditions?

- Methodological Answer: Conduct accelerated degradation studies under stress conditions (heat, light, humidity) and monitor via HPLC for decomposition products. Thermogravimetric Analysis (TGA) determines thermal stability, while recrystallization from methanol (as in ) optimizes crystalline stability .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer: Use inline FTIR or reaction calorimetry to monitor intermediates. Adjust reaction kinetics by controlling temperature gradients or employing flow chemistry. Purification via column chromatography or fractional crystallization minimizes impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.